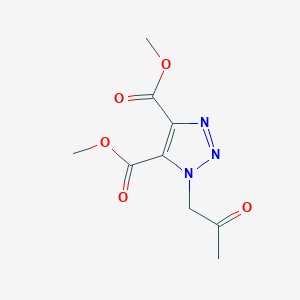
3-Methoxy-1,5-diazocane 2HCl
Descripción general
Descripción
3-Methoxy-1,5-diazocane 2HCl, also known as MDDAH, is a chemical compound with the CAS Number: 1824590-25-1 . It has a molecular weight of 217.14 . The compound is a white to yellow solid .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-1,5-diazocane 2HCl is C7H18Cl2N2O . The InChI code is 1S/C7H16N2O.2ClH/c1-10-7-5-8-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H .Physical And Chemical Properties Analysis
3-Methoxy-1,5-diazocane 2HCl is a white to yellow solid . It has a molecular weight of 217.14 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The study by Mittersteiner et al. (2019) demonstrates the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes through a catalyst-free, three-component one-pot method, indicating the potential for creating complex nitrogen-containing cycles which could share synthetic routes or applications with 3-Methoxy-1,5-diazocane derivatives (Mittersteiner et al., 2019).
Another research by Attanasi et al. (2014) reported the regioselective formation of 5-methylene-6-methoxy-1,4,5,6-tetrahydropyridazines, suggesting the versatility of methoxy groups in facilitating specific reactions, which could be relevant for modifying or understanding the behavior of 3-Methoxy-1,5-diazocane compounds (Attanasi et al., 2014).
Fluorescent and Spectroscopic Properties
- Klymchenko et al. (2003) explored the modulation of solvent-dependent dual emission in 3-hydroxychromones, highlighting how substituents can significantly impact the photophysical properties of organic compounds. This study may provide insights into how modifications like methoxy substitution could affect the properties of diazocanes for potential applications in molecular sensors or fluorescent markers (Klymchenko et al., 2003).
Application in Synthesis of Energetic Materials
- Zou et al. (2020) detailed the synthesis of 1,5-ditosyl-1,5-diazocane-3,7-dione in a microreactor, an intermediate for high-density energetic materials, demonstrating the importance of diazocane derivatives in synthesizing compounds with high energy content. This could imply potential uses for 3-Methoxy-1,5-diazocane 2HCl in the development of new materials or chemical synthesis pathways (Zou et al., 2020).
Molecular Interactions and Structural Analysis
- Research on 1,3-diazinane derivatives by Devarajegowda et al. (2011) could provide a structural and interaction framework applicable to understanding how 3-Methoxy-1,5-diazocane 2HCl might interact with other molecules, given its diazocane core structure. The study's focus on hydrogen bonding and molecular structure may offer clues to the binding and reactivity of similar compounds (Devarajegowda et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-methoxy-1,5-diazocane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-10-7-5-8-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQKFLJKTDTSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1,5-diazocane 2HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride](/img/structure/B1459691.png)


![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)









![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)